Cas no 2639457-36-4 (Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate)

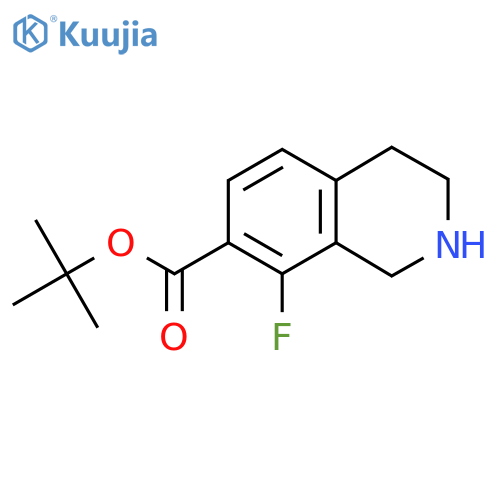

2639457-36-4 structure

商品名:Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

- 2639457-36-4

- EN300-27732440

- Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

-

- インチ: 1S/C14H18FNO2/c1-14(2,3)18-13(17)10-5-4-9-6-7-16-8-11(9)12(10)15/h4-5,16H,6-8H2,1-3H3

- InChIKey: GRVHQODNHXBBOZ-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C(=O)OC(C)(C)C)C=CC2=C1CNCC2

計算された属性

- せいみつぶんしりょう: 251.13215698g/mol

- どういたいしつりょう: 251.13215698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 313

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 38.3Ų

Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27732440-10.0g |

tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |

2639457-36-4 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-27732440-0.25g |

tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |

2639457-36-4 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-27732440-1.0g |

tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |

2639457-36-4 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-27732440-0.1g |

tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |

2639457-36-4 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-27732440-5.0g |

tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |

2639457-36-4 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-27732440-1g |

tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |

2639457-36-4 | 1g |

$1214.0 | 2023-09-10 | ||

| Enamine | EN300-27732440-5g |

tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |

2639457-36-4 | 5g |

$3520.0 | 2023-09-10 | ||

| Enamine | EN300-27732440-0.05g |

tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |

2639457-36-4 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-27732440-0.5g |

tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |

2639457-36-4 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-27732440-2.5g |

tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |

2639457-36-4 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 |

Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

2639457-36-4 (Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬